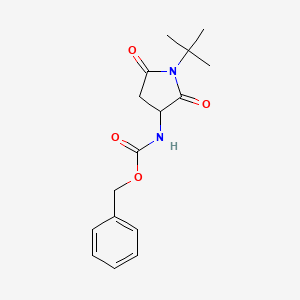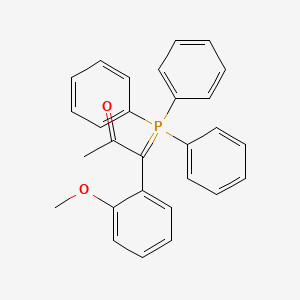![molecular formula C14H24N2O2 B14255159 N,N'-(1,5,5-Trimethylbicyclo[2.2.1]heptane-2,2-diyl)diacetamide CAS No. 168777-66-0](/img/structure/B14255159.png)
N,N'-(1,5,5-Trimethylbicyclo[2.2.1]heptane-2,2-diyl)diacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Bis(acetylamino)-1,5,5-trimethylbicyclo[221]heptane is a compound that belongs to the class of bicyclic hydrocarbons This compound is characterized by its unique bicyclo[221]heptane structure, which is a common motif in various bioactive molecules
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(acetylamino)-1,5,5-trimethylbicyclo[2.2.1]heptane typically involves a series of organic reactions. One common method is the [4 + 2] cycloaddition reaction, which allows for the formation of the bicyclo[2.2.1]heptane core. This reaction can be catalyzed by organocatalysts under mild conditions, providing high enantioselectivity . Another approach involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Bis(acetylamino)-1,5,5-trimethylbicyclo[2.2.1]heptane undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as acetylamino and the bicyclic structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
2,2-Bis(acetylamino)-1,5,5-trimethylbicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential genotoxic effects on bacterial cells.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Mécanisme D'action
The mechanism of action of 2,2-Bis(acetylamino)-1,5,5-trimethylbicyclo[2.2.1]heptane involves its interaction with cellular components. It has been shown to cause DNA damage and oxidative stress in bacterial cells . The compound generates reactive oxygen species (ROS), which contribute to its genotoxic effects. The molecular targets include DNA and oxidative stress response regulons such as OxyR/S and SoxR/S .
Comparaison Avec Des Composés Similaires
2,2-Bis(acetylamino)-1,5,5-trimethylbicyclo[2.2.1]heptane can be compared with other bicyclo[2.2.1]heptane derivatives:
Camphor: A well-known bicyclic compound with applications in medicine and industry.
Sordarins: Bioactive natural products containing the bicyclo[2.2.1]heptane core.
α-Santalol and β-Santalol: Natural products with significant biological activities.
The uniqueness of 2,2-Bis(acetylamino)-1,5,5-trimethylbicyclo[22
Propriétés
Numéro CAS |
168777-66-0 |
|---|---|
Formule moléculaire |
C14H24N2O2 |
Poids moléculaire |
252.35 g/mol |
Nom IUPAC |
N-(2-acetamido-1,5,5-trimethyl-2-bicyclo[2.2.1]heptanyl)acetamide |
InChI |
InChI=1S/C14H24N2O2/c1-9(17)15-14(16-10(2)18)7-11-6-13(14,5)8-12(11,3)4/h11H,6-8H2,1-5H3,(H,15,17)(H,16,18) |
Clé InChI |
HGLJHXUNRADJON-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1(CC2CC1(CC2(C)C)C)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


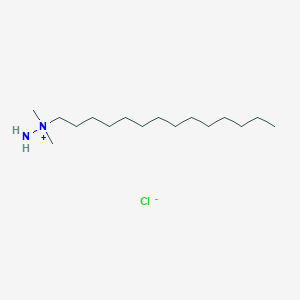
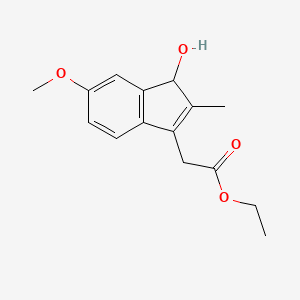
![N-[4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14255100.png)
![4-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14255109.png)

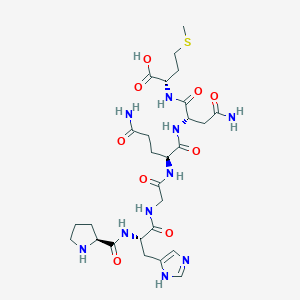

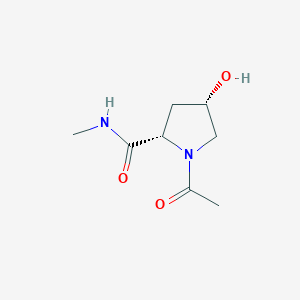
![5,7-Diimino-3,6-bis(2-phenylhydrazinylidene)-3,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B14255124.png)


